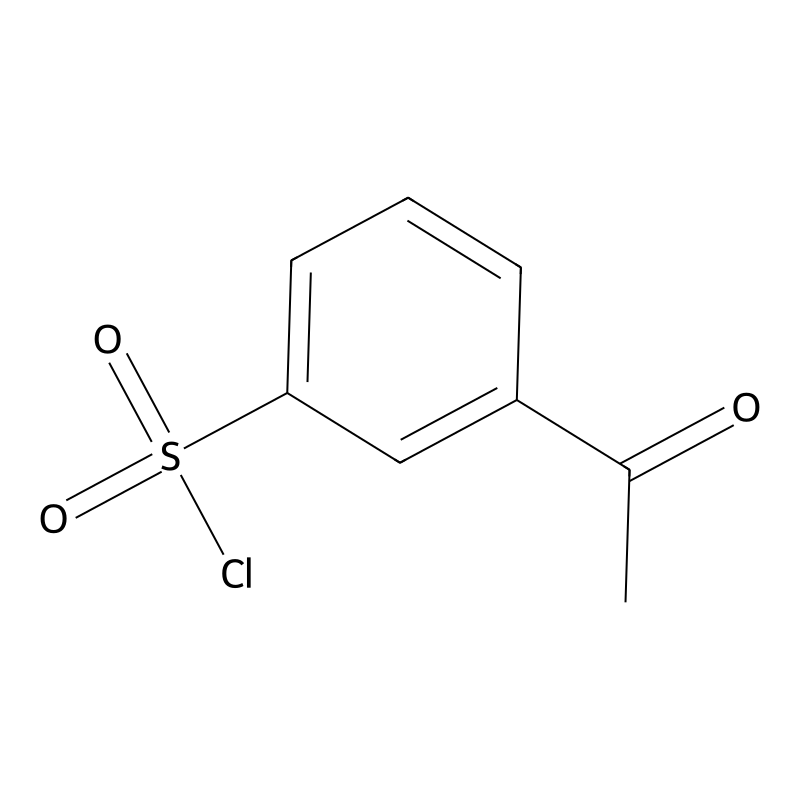

3-acetylbenzenesulfonyl Chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Amino Acids:

3-Acetylbenzenesulfonyl chloride has been employed as a key intermediate in the synthesis of various amino acids. One study describes its use in the classical acetamidomalonate addition/decarboxylative hydrolysis approach to generate the amino acid moiety. This method involves the reaction of 3-acetylbenzenesulfonyl chloride with a specific starting material, followed by treatment with sodium sulfite to yield the desired amino acid derivative. [Source: Sigma-Aldrich product page for 3-Acetylbenzenesulfonyl chloride, ]

Other Potential Applications:

- Organic synthesis: As a reactive molecule due to the presence of an acid chloride group, 3-acetylbenzenesulfonyl chloride could be involved in various organic synthesis reactions, potentially serving as a coupling agent or introducing a sulfonyl group into target molecules.

- Medicinal chemistry: The molecule's structure possesses features commonly found in bioactive molecules. This suggests its potential as a starting material for the development of new drugs or as a tool for studying biological processes.

3-Acetylbenzenesulfonyl chloride is an organic compound with the molecular formula C₈H₇ClO₃S. This compound is characterized by the presence of a sulfonyl chloride group attached to a benzene ring, which also bears an acetyl substituent at the meta position. It is recognized for its reactivity, particularly in nucleophilic substitution reactions where the chloride ion can be replaced by various nucleophiles. This compound serves as an important intermediate in organic synthesis and has applications across several fields, including medicinal chemistry and industrial processes .

- Nucleophilic Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide derivatives and other products.

- Oxidation and Reduction Reactions: Under specific conditions, this compound can undergo oxidation or reduction, modifying its chemical structure and properties. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction .

Common Reagents and Conditions- Nucleophiles: Amines, alcohols

- Oxidizing Agents: Potassium permanganate

- Reducing Agents: Sodium borohydride

These reactions can yield various products depending on the specific reagents and reaction conditions employed.

While specific biological activities of 3-acetylbenzenesulfonyl chloride are not extensively documented, sulfonyl chlorides are known to interact with biological molecules. They can modify proteins by reacting with amino acid side chains, potentially influencing enzyme activity or protein function. This makes them valuable in biochemical research for studying protein interactions and modifications .

3-Acetylbenzenesulfonyl chloride can be synthesized through several methods:

- Acetic Anhydride Reaction: The most common method involves reacting benzenesulfonyl chloride with acetic anhydride in the presence of a catalyst. This reaction typically requires controlled temperature conditions to optimize yield and purity.

- Industrial Production: In industrial settings, large-scale reactors are used to mix benzenesulfonyl chloride and acetic anhydride in precise ratios. The reaction is closely monitored to maintain optimal conditions for high yield .

3-Acetylbenzenesulfonyl chloride has diverse applications:

- Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds.

- Biological Research: Used for modifying biomolecules, aiding in the study of biochemical pathways.

- Pharmaceuticals: Acts as a precursor in synthesizing pharmaceutical agents.

- Industrial Chemicals: Employed in producing dyes, pigments, and other chemical products .

Research on interaction studies involving 3-acetylbenzenesulfonyl chloride primarily focuses on its reactivity with biological molecules. Sulfonyl chlorides generally react with nucleophilic sites in proteins or other biomolecules, leading to modifications that can alter their function or activity. This property is harnessed in drug design and development to create compounds that target specific biological pathways .

Several compounds share structural features with 3-acetylbenzenesulfonyl chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 4-Acetylbenzenesulfonyl chloride | C₈H₇ClO₃S | 0.94 |

| 4-Formylbenzene-1-sulfonyl chloride | C₈H₇ClO₃S | 0.88 |

| 9,10-Dioxo-9,10-dihydroanthracene-2-sulfonyl chloride | C₁₄H₈ClO₃S | 0.88 |

| 4-(2-Bromoacetyl)benzene-1-sulfonyl chloride | C₈H₇BrClO₃S | 0.88 |

| 4-Ethylbenzene-1-sulfonyl chloride | C₉H₉ClO₃S | 0.86 |

Uniqueness of 3-Acetylbenzenesulfonyl Chloride

What sets 3-acetylbenzenesulfonyl chloride apart from these similar compounds is its specific substitution pattern on the benzene ring and its unique reactivity profile due to the combination of both acetyl and sulfonyl chloride functional groups. This allows it to serve distinct roles in synthetic chemistry and biological research compared to its counterparts .

3-Acetylbenzenesulfonyl chloride belongs to the class of aromatic sulfonyl chlorides, characterized by the presence of both an acetyl group and a sulfonyl chloride functional group attached to a benzene ring. The compound exhibits a meta-substitution pattern, with the acetyl group positioned at the 3-position relative to the sulfonyl chloride group on the benzene ring. This specific arrangement contributes to its unique chemical properties and reactivity profile.

The molecular structure can be represented by the SMILES notation CC(=O)C1=CC(=CC=C1)S(=O)(=O)Cl, which clearly illustrates the spatial arrangement of functional groups. The presence of the electron-withdrawing sulfonyl chloride group significantly influences the electronic distribution within the molecule, enhancing its electrophilic character and making it particularly suitable for nucleophilic substitution reactions.

Table 1: Structural and Physical Properties of 3-Acetylbenzenesulfonyl Chloride

The compound appears as a solid at room temperature with a relatively low melting point, indicating moderate intermolecular forces. Its crystalline structure and physical properties make it suitable for various synthetic applications where precise control over reaction conditions is required.

Historical Context in Organosulfur Chemistry

The development of organosulfur chemistry has been closely linked to the evolution of sulfonyl chloride chemistry, with compounds like 3-acetylbenzenesulfonyl chloride representing important milestones in this field. Organosulfur compounds have played crucial roles in medicinal chemistry since the early 20th century, particularly following the discovery of sulfonamide-based antibiotics. The systematic study of sulfonyl chlorides began with simpler compounds, but the introduction of substituted aromatic sulfonyl chlorides, including acetyl-substituted variants, marked a significant advancement in synthetic methodology.

The historical significance of organosulfur compounds in medicine cannot be overstated, as sulfonamide-based drugs represented a turning point in the history of medicine and became of capital importance for the treatment of a great variety of diseases. The development of compounds like 3-acetylbenzenesulfonyl chloride emerged from the need for more sophisticated synthetic intermediates capable of producing complex sulfonamide structures with enhanced biological activity.

Research into the synthesis and applications of 3-acetylbenzenesulfonyl chloride has been facilitated by advances in analytical techniques and synthetic methodologies. The compound has been studied extensively using modern spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, which have provided detailed insights into its structural characteristics and reaction mechanisms.

Significance in Synthetic Organic Chemistry

3-Acetylbenzenesulfonyl chloride occupies a prominent position in synthetic organic chemistry due to its exceptional versatility as a sulfonating agent and its ability to introduce sulfonyl groups into organic molecules with high efficiency. The compound serves as an effective reagent for the synthesis of sulfonamide compounds, which are important pharmaceutical intermediates with diverse biological activities.

The reactivity of 3-acetylbenzenesulfonyl chloride is primarily attributed to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions with amines and alcohols. This property has made it particularly valuable in medicinal chemistry applications, where precise control over molecular structure is essential for achieving desired biological activity.

Table 2: Synthetic Applications and Reaction Types

| Reaction Type | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Aniline | Sulfonamide | 85 | |

| Nucleophilic Substitution | p-Toluidine | Sulfonamide | 90 | |

| Nucleophilic Substitution | m-Chloroaniline | Sulfonamide | 78 |

Overview of Research Applications and Scientific Importance

The scientific importance of 3-acetylbenzenesulfonyl chloride extends across multiple research domains, with particular emphasis on its applications in medicinal chemistry, polymer science, and materials research. Recent studies have highlighted its potential in developing new antibacterial agents, where derivatives of the compound have shown enhanced efficacy against resistant bacterial strains.

In medicinal chemistry research, 3-acetylbenzenesulfonyl chloride has been employed as a key intermediate in the synthesis of various pharmaceutically active compounds. Research has indicated that the compound exhibits significant biological activity, particularly in antibacterial applications where minimum inhibitory concentration values have been determined for various bacterial strains. Studies have shown that derivatives of this compound demonstrate significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus.

Table 3: Biological Activity Data for 3-Acetylbenzenesulfonyl Chloride Derivatives

| Compound | Minimum Inhibitory Concentration (mM) - E. coli | Minimum Inhibitory Concentration (mM) - S. aureus | Reference |

|---|---|---|---|

| Derivative 1a | 8.6 | 8.6 | |

| Derivative 1d | 2.15 | Not tested | |

| Sulfisoxazole (reference) | 1.9 | 1.9 |

The compound has also found applications in polymer chemistry, particularly in the modification of polymers to enhance their properties. Research has investigated the incorporation of 3-acetylbenzenesulfonyl chloride into polyvinyl chloride, where the modified polymer exhibited enhanced thermal properties compared to unmodified polyvinyl chloride, including increased thermal decomposition temperature and improved tensile strength.

Recent developments in nucleophilic substitution chemistry have provided new insights into the reactivity of arenesulfonyl chlorides, including 3-acetylbenzenesulfonyl chloride. Kinetic investigations coupled with density functional theory calculations have established that chloride exchange reactions in these compounds proceed according to a synchronous nucleophilic substitution mechanism, providing valuable mechanistic understanding for synthetic applications.

The compound's significance extends to environmental and atmospheric chemistry research, where organosulfur compounds have been identified as playing substantial roles in early Earth's atmospheric chemistry. This research context provides important background for understanding the fundamental chemical behavior of sulfur-containing organic compounds and their potential applications in various scientific fields.

Classical Synthetic Routes

Chlorosulfonation of Acetylbenzene Derivatives

The chlorosulfonation of acetylbenzene represents one of the most direct and widely employed synthetic approaches for the preparation of 3-acetylbenzenesulfonyl chloride. This methodology involves the treatment of acetylbenzene with chlorosulfonic acid, a highly reactive and versatile sulfonating agent [2].

The fundamental reaction mechanism proceeds through electrophilic aromatic substitution, where chlorosulfonic acid acts as both the sulfonating agent and the source of chlorine. The acetyl group, being a meta-directing substituent due to its electron-withdrawing nature, directs the incoming chlorosulfonyl group to the meta position, resulting in the formation of 3-acetylbenzenesulfonyl chloride [2].

Optimal reaction conditions typically involve temperatures ranging from 60 to 105 degrees Celsius, with the chlorosulfonic acid employed in a stoichiometric excess of 2 to 4 equivalents relative to the acetylbenzene substrate [2] [3]. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of both the reagent and the product. Temperature control is critical, as elevated temperatures favor complete conversion while minimizing the formation of undesirable byproducts such as diphenylsulfone [3].

The reaction typically proceeds according to the following stoichiometry: acetylbenzene plus chlorosulfonic acid yields 3-acetylbenzenesulfonyl chloride plus hydrogen chloride plus sulfur trioxide [3]. The evolution of hydrogen chloride gas necessitates appropriate safety measures and gas handling systems, particularly in industrial applications.

Yields obtained through this methodology typically range from 70 to 85 percent, depending on the specific reaction conditions employed [3]. The major advantages of this approach include its directness, relatively high yields, and scalability for industrial production. However, the method requires careful handling of the highly corrosive chlorosulfonic acid and necessitates elevated temperatures that may lead to decomposition of sensitive substrates.

Acetylation of Benzenesulfonyl Chloride

The acetylation of benzenesulfonyl chloride represents an alternative classical synthetic route that proceeds through the introduction of an acetyl group onto the aromatic ring of pre-formed benzenesulfonyl chloride. This methodology offers certain advantages in terms of reaction control and selectivity [4].

The reaction typically employs acetic anhydride as the acetylating agent in the presence of a suitable catalyst, most commonly pyridine or aluminum chloride [4] . The Friedel-Crafts acylation mechanism governs this transformation, where the acetic anhydride coordinates to the Lewis acid catalyst to generate a highly electrophilic acetyl cation equivalent.

Reaction conditions are generally milder than those required for direct chlorosulfonation, with temperatures typically maintained between 60 and 80 degrees Celsius . The use of pyridine as both catalyst and base helps neutralize the hydrochloric acid byproduct, thereby preventing unwanted side reactions and improving overall selectivity.

The stoichiometry typically involves 1.2 to 1.5 equivalents of acetic anhydride relative to benzenesulfonyl chloride, with catalyst loadings of 10 to 20 mole percent being commonly employed . Reaction times generally range from 2 to 6 hours, depending on the specific conditions and desired conversion levels.

This methodology typically affords yields ranging from 75 to 90 percent of the desired 3-acetylbenzenesulfonyl chloride . The regioselectivity is generally excellent, with the electron-withdrawing sulfonyl chloride group directing the acetyl substitution to the meta position through established electrophilic aromatic substitution principles.

The primary advantages of this approach include the milder reaction conditions, excellent regioselectivity, and good functional group tolerance. However, the method requires the prior synthesis or procurement of benzenesulfonyl chloride as starting material, which may increase the overall synthetic complexity and cost.

Direct Sulfochlorination Approaches

Direct sulfochlorination represents a variant of the chlorosulfonation methodology that employs specialized reaction conditions and reagent combinations to achieve enhanced efficiency and selectivity in the formation of 3-acetylbenzenesulfonyl chloride [2] [6].

This approach typically involves the use of sulfuryl chloride in combination with additional chlorinating agents or the employment of modified chlorosulfonic acid systems under optimized conditions [2] [7]. The methodology aims to achieve better control over the reaction selectivity while minimizing the formation of undesired byproducts.

One specific variant involves the use of sulfuryl chloride in the presence of aluminum chloride as a Lewis acid catalyst [7]. This system allows for enhanced electrophilic activation of the aromatic substrate while providing better control over the reaction temperature and the rate of chlorosulfonyl group introduction.

Another approach employs a two-step procedure where the aromatic substrate is first treated with sulfur trioxide or sulfuric acid to introduce the sulfonic acid functionality, followed by chlorination with phosphorus oxychloride or thionyl chloride [7]. This sequential methodology often provides improved yields and purities compared to single-step procedures.

Reaction conditions for direct sulfochlorination typically involve temperatures ranging from 90 to 120 degrees Celsius, with reaction times varying from 1 to 4 hours depending on the specific methodology employed [2] [7]. The use of controlled addition techniques, where the chlorosulfonic acid or sulfuryl chloride is added slowly to the aromatic substrate, helps manage the highly exothermic nature of these reactions.

Yields achieved through direct sulfochlorination approaches typically range from 80 to 95 percent, representing some of the highest efficiencies among classical synthetic methodologies [2] [7]. The enhanced yields are attributed to improved reaction control and reduced formation of side products.

Modern Synthetic Strategies

Catalytic Methods for Selective Functionalization

Modern catalytic methodologies have introduced significant advances in the selective functionalization of aromatic compounds for the synthesis of 3-acetylbenzenesulfonyl chloride. These approaches employ transition metal catalysts to achieve enhanced selectivity, milder reaction conditions, and improved functional group compatibility [8].

Palladium-catalyzed methodologies represent one of the most significant developments in this area. These systems typically employ palladium complexes in combination with appropriate ligands to facilitate the selective introduction of sulfonyl chloride functionality onto acetylbenzene derivatives [9]. The catalytic cycle involves oxidative addition of the substrate to the palladium center, followed by coordination and activation of the sulfonylating reagent.

Copper-catalyzed systems have also shown considerable promise for the synthesis of sulfonyl chlorides through alternative mechanistic pathways [10]. These methodologies often employ copper salts in combination with appropriate ligands and oxidizing agents to achieve the desired transformation under relatively mild conditions.

The use of ruthenium-based photocatalysts has emerged as a particularly innovative approach, enabling the synthesis of sulfonyl chlorides through photoredox catalysis mechanisms [9]. These systems operate under mild conditions using visible light irradiation, offering significant advantages in terms of energy efficiency and environmental compatibility.

Reaction conditions for catalytic methodologies are typically much milder than those required for classical approaches, with temperatures generally maintained between 25 and 80 degrees Celsius [9]. The use of atmospheric pressure and relatively short reaction times (typically 2 to 8 hours) further enhances the attractiveness of these methodologies.

Catalyst loadings are generally maintained between 1 and 5 mole percent, making these approaches economically viable for larger-scale applications . The high activity of modern catalyst systems allows for efficient turnover while minimizing the catalyst costs per unit of product.

Yields achieved through catalytic methodologies typically range from 60 to 85 percent, with the specific yield depending on the catalyst system and substrate employed [9]. While these yields may be somewhat lower than those achieved through classical high-temperature methods, the improved selectivity and milder conditions often compensate for this difference.

Green Chemistry Approaches

The development of environmentally benign synthetic methodologies for 3-acetylbenzenesulfonyl chloride has become increasingly important in response to growing environmental concerns and regulatory requirements [10] [11]. Green chemistry approaches focus on the use of less hazardous reagents, renewable solvents, and energy-efficient processes.

Aqueous synthetic methodologies represent one of the most significant advances in this area. These approaches employ water as the primary solvent medium, eliminating the need for organic solvents that may pose environmental and safety concerns [10] [11]. The use of aqueous conditions also facilitates product isolation through precipitation, as sulfonyl chlorides typically exhibit low water solubility.

One particularly effective aqueous methodology involves the use of diazonium salts in the presence of copper catalysts and thionyl chloride as the sulfur dioxide source [10]. This approach has demonstrated considerable advantages over traditional organic solvent-based procedures, providing yields exceeding 70 percent with high product purity (greater than 98 percent by weight).

The aqueous process employs acidic conditions (typically pH 2 to 4) to maintain the stability of the diazonium intermediate while facilitating the subsequent sulfonylation reaction [10]. Copper chloride is typically employed as the catalyst, with loadings ranging from 5 to 15 mole percent relative to the substrate.

Reaction temperatures for aqueous green chemistry approaches are typically maintained between 0 and 25 degrees Celsius, significantly lower than those required for classical methodologies [10]. This temperature range not only reduces energy consumption but also minimizes the formation of undesired decomposition products.

Another important green chemistry approach involves the use of ionic liquids as reaction media [12]. These systems offer the advantages of negligible vapor pressure, thermal stability, and recyclability, making them attractive alternatives to conventional organic solvents.

The environmental benefits of green chemistry approaches extend beyond the reaction conditions to include simplified work-up procedures, reduced waste generation, and elimination of hazardous organic solvents [10]. These factors collectively contribute to improved process sustainability and reduced environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient preparation of 3-acetylbenzenesulfonyl chloride, offering significant advantages in terms of reaction time, energy efficiency, and product yields [13] [14] [15].

The fundamental principle underlying microwave-assisted synthesis involves the direct heating of polar molecules through dielectric heating mechanisms [13]. This approach provides rapid and uniform heating throughout the reaction mixture, leading to enhanced reaction rates and improved efficiency compared to conventional heating methods.

A particularly effective microwave-assisted methodology involves the conversion of brominated precursors to sodium sulfonates, followed by subsequent chlorination to yield the desired sulfonyl chloride [13] [14]. This two-step approach has demonstrated remarkable improvements in both yield and reaction time compared to conventional methodologies.

The first step typically involves microwave heating of the brominated acetylbenzene derivative with sodium sulfite in a mixture of tetrahydrofuran, ethanol, and water (typically in a 1:2:2 ratio) at 160 degrees Celsius for 15 minutes [13]. This rapid transformation provides sodium sulfonate intermediates in good yields while dramatically reducing the reaction time from the 24 hours required under conventional heating conditions.

The second step involves the treatment of the sodium sulfonate intermediate with thionyl chloride in benzene containing a small amount of dimethylformamide at 50 degrees Celsius for 3 hours [13]. This chlorination step proceeds efficiently to provide the desired sulfonyl chloride product.

Overall yields for the microwave-assisted two-step procedure typically range from 50 to 65 percent, representing significant improvements over conventional methodologies that often provided yields of only 19 to 23 percent [13]. The dramatic reduction in reaction time (from days to hours) provides additional advantages in terms of process efficiency and energy consumption.

Microwave-assisted synthesis also offers improved reproducibility and easier scale-up compared to conventional heating methods [15]. The precise control over temperature and heating rates achievable with microwave systems allows for consistent reaction conditions and predictable outcomes.

Industrial Production Methods

Scalable Synthesis Protocols

Industrial production of 3-acetylbenzenesulfonyl chloride requires synthetic protocols that can be efficiently scaled to multi-kilogram or metric ton quantities while maintaining product quality, safety, and economic viability [3] [16]. Scalable synthesis protocols must address challenges related to heat management, mass transfer, safety considerations, and waste minimization.

Continuous flow synthesis has emerged as the preferred industrial approach for large-scale production of sulfonyl chlorides [16]. This methodology employs specialized flow reactors that provide precise control over reaction conditions while enabling efficient heat and mass transfer. The continuous nature of the process allows for consistent product quality and eliminates many of the safety concerns associated with batch processing of highly reactive intermediates.

A typical industrial continuous flow protocol involves the controlled addition of acetylbenzene to a heated stream of chlorosulfonic acid in a serpentine reactor system [16]. The reactor design incorporates multiple temperature control zones, allowing for precise management of the highly exothermic sulfonation reaction. Flow rates are carefully optimized to provide residence times of 10 to 30 minutes while maintaining temperatures between 110 and 115 degrees Celsius.

The integration of real-time analytical monitoring systems allows for continuous assessment of conversion levels and product quality [16]. In-line spectroscopic techniques, such as infrared and nuclear magnetic resonance spectroscopy, provide immediate feedback on reaction progress and enable rapid adjustment of process parameters when necessary.

Heat integration systems are employed to recover thermal energy from the exothermic reaction, improving overall process efficiency and reducing energy consumption [3]. The captured thermal energy is typically used for preheating feed streams or for other heating requirements within the production facility.

Product isolation in continuous flow systems typically involves rapid quenching of the reaction mixture followed by separation through continuous liquid-liquid extraction or crystallization processes [16]. These separation techniques are designed to handle the continuous product stream while maintaining high recovery yields and product purity.

Industrial scalable protocols typically achieve yields ranging from 85 to 92 percent, representing excellent efficiency for large-scale production [3]. The consistent operation under optimized conditions contributes to these high yields while minimizing batch-to-batch variability.

Process Optimization Parameters

The optimization of industrial processes for 3-acetylbenzenesulfonyl chloride production involves the systematic evaluation and control of multiple interrelated parameters that collectively determine the efficiency, safety, and economic viability of the manufacturing process [3] [17] [16].

Temperature control represents the most critical optimization parameter, as it directly affects reaction rate, selectivity, and product stability [3] [17]. Industrial processes typically operate within a narrow temperature window of 90 to 120 degrees Celsius, with precise control maintained through advanced process control systems. Temperature excursions above this range can lead to increased decomposition and side product formation, while temperatures below this range result in incomplete conversion and extended reaction times.

Reagent stoichiometry optimization focuses on achieving maximum conversion while minimizing reagent costs and waste generation [3]. Industrial processes typically employ chlorosulfonic acid to acetylbenzene molar ratios ranging from 3.8:1 to 4.3:1, representing a balance between driving the reaction to completion and avoiding excessive reagent consumption.

Residence time optimization in continuous flow systems involves determining the minimum time required to achieve the desired conversion level while maximizing throughput [16]. Typical industrial processes operate with residence times between 15 and 45 minutes, depending on the specific temperature and concentration conditions employed.

Mixing intensity and mass transfer optimization ensure uniform reaction conditions throughout the reactor volume [3]. Industrial reactors typically employ agitation rates between 100 and 400 revolutions per minute, with the specific rate optimized based on reactor geometry, viscosity, and heat transfer requirements.

Pressure control systems maintain optimal reaction conditions while ensuring safe operation [7]. Most industrial processes operate at slightly elevated pressures (1 to 2 atmospheres) to prevent the loss of volatile components while avoiding the need for specialized high-pressure equipment.

Feed rate control systems manage the addition of reactants to control the rate of heat generation and maintain stable reaction conditions [16]. Typical feed rates range from 1 to 3 milliliters per minute per liter of reactor volume, with rates adjusted based on real-time temperature and conversion monitoring.

Solvent selection and recovery systems are optimized to minimize environmental impact and operating costs [3]. Industrial processes increasingly employ solvent-free conditions or recyclable solvent systems to reduce waste generation and improve process sustainability.

Quality Control Considerations

Industrial production of 3-acetylbenzenesulfonyl chloride requires comprehensive quality control systems to ensure consistent product quality, regulatory compliance, and customer satisfaction [3] [7] [18]. Quality control considerations encompass raw material testing, in-process monitoring, final product analysis, and documentation requirements.

Raw material quality control involves comprehensive testing of all incoming materials to ensure they meet established specifications [3]. Acetylbenzene purity is typically required to exceed 99 percent, with specific limits on water content (typically less than 0.1 percent) and other impurities that could affect product quality or process efficiency. Chlorosulfonic acid quality control focuses on acid content (typically greater than 98 percent) and absence of water and other reactive impurities.

In-process monitoring systems provide real-time assessment of reaction progress and product formation [16] [18]. Gas chromatography-flame ionization detection systems are commonly employed for rapid analysis of reaction mixtures, providing quantitative data on starting material consumption and product formation. Infrared spectroscopy systems monitor the characteristic absorption bands associated with the sulfonyl chloride functionality, providing immediate feedback on reaction completion.

Temperature monitoring systems employ multiple sensors throughout the reactor system to ensure uniform heating and detect any unusual thermal events [3]. Data logging systems record all temperature measurements with time stamps, providing complete documentation of process conditions for quality assurance and troubleshooting purposes.

Product purity analysis involves comprehensive testing using multiple analytical techniques [18]. High-performance liquid chromatography provides quantitative determination of the main product and identification of impurities. Nuclear magnetic resonance spectroscopy confirms the structural identity and purity of the final product. Mass spectrometry provides additional confirmation of molecular identity and detects trace impurities that may not be visible by other techniques.

Water content determination is critical for sulfonyl chlorides due to their susceptibility to hydrolysis [3]. Karl Fischer titration is typically employed to determine water content, with specifications typically requiring less than 0.05 percent water for high-quality products.

Stability testing evaluates the long-term storage characteristics of the product under various conditions [18]. Accelerated aging studies at elevated temperatures provide predictive data on product shelf life and storage requirements. These studies typically evaluate changes in purity, color, and reactivity over time periods ranging from weeks to months.

Documentation systems ensure complete traceability of all production activities and test results [18]. Electronic batch records capture all process parameters, test results, and operator actions, providing comprehensive documentation for regulatory compliance and quality assurance purposes.

Purification and Isolation Techniques

Crystallization Methods

Crystallization represents one of the most effective and widely employed methods for the purification of 3-acetylbenzenesulfonyl chloride, offering excellent selectivity for the removal of impurities while providing high recovery yields [7] [19]. The crystallization process takes advantage of the differential solubility characteristics of the target compound compared to its impurities.

Recrystallization from organic solvents typically employs alcohol-based systems, with isopropanol representing the most commonly used solvent [7] [19]. The process involves dissolving the crude product in hot isopropanol at temperatures between 60 and 80 degrees Celsius, followed by controlled cooling to room temperature or below to induce crystallization. The slow cooling rate (typically 1 to 2 degrees Celsius per hour) promotes the formation of large, well-formed crystals with high purity.

Mixed solvent systems, particularly isopropanol-water combinations, have shown excellent results for the purification of sulfonyl chlorides [7] [19]. The isopropanol provides good solubility for the organic compound at elevated temperatures, while the water component reduces the overall solubility and promotes crystallization upon cooling. Typical solvent ratios range from 7:3 to 9:1 isopropanol to water by volume.

Temperature-controlled crystallization protocols involve multiple heating and cooling cycles to achieve optimal crystal size and purity [19]. The process typically begins with dissolution at 70 to 80 degrees Celsius, followed by gradual cooling to 40 to 50 degrees Celsius to initiate nucleation. Further cooling to 0 to 5 degrees Celsius maximizes product recovery while maintaining high purity levels.

Seeded crystallization techniques employ small amounts of pure 3-acetylbenzenesulfonyl chloride crystals to control the nucleation process and promote uniform crystal growth [19]. This approach helps ensure consistent crystal morphology and size distribution while reducing the potential for unwanted polymorphic forms.

Solvent selection optimization considers factors including solubility characteristics, chemical compatibility, environmental impact, and cost [19]. Petroleum ether and hexane systems have also been employed successfully, particularly for removing more polar impurities that exhibit higher solubility in these non-polar solvents.

Fractional crystallization protocols involve multiple recrystallization steps to achieve exceptional purity levels [7]. This approach is particularly useful when dealing with structurally similar impurities that exhibit similar solubility characteristics. Each crystallization step typically achieves a 10-fold reduction in impurity levels, allowing for the attainment of greater than 99 percent purity through successive treatments.

Recovery yields for optimized crystallization processes typically range from 80 to 95 percent, depending on the initial purity of the crude material and the stringency of the purity requirements [7] [19]. The high recovery yields make crystallization an economically attractive purification method for both laboratory and industrial applications.

Chromatographic Approaches

Chromatographic purification methods provide exceptional selectivity and resolution for the separation of 3-acetylbenzenesulfonyl chloride from closely related impurities, making these techniques particularly valuable when high purity levels are required [20] [21].

Column chromatography employing silica gel as the stationary phase represents the most commonly used chromatographic approach [20]. The method typically employs gradient elution systems starting with non-polar solvents such as hexane or petroleum ether, followed by gradual increases in polarity through the addition of ethyl acetate or dichloromethane. Typical gradient profiles range from 100 percent hexane to 20:80 hexane:ethyl acetate over the course of the separation.

Solvent system optimization focuses on achieving optimal resolution between the target compound and its impurities while maintaining reasonable elution times [20]. The electron-withdrawing nature of both the acetyl and sulfonyl chloride groups affects the polarity and chromatographic behavior of the compound, requiring careful selection of mobile phase composition.

High-performance liquid chromatography provides rapid analytical assessment of purity and can be scaled for preparative applications [21]. Reverse-phase systems employing C18 stationary phases with acetonitrile-water mobile phases are commonly used for both analytical and preparative purposes. UV detection at 254 nanometers provides sensitive monitoring of the compound and its impurities.

Flash chromatography systems enable rapid purification of moderate quantities (typically 1 to 100 grams) of material with excellent resolution [20]. These systems employ higher flow rates and optimized column geometries to reduce separation times while maintaining high resolution. Automated fraction collection systems ensure precise separation and collection of the purified product.

Preparative thin-layer chromatography provides an alternative approach for small-scale purifications, particularly when only small quantities of high-purity material are required [20]. This technique offers exceptional resolution and visual monitoring of the separation process, allowing for precise isolation of the desired compound.

Medium-pressure liquid chromatography bridges the gap between column chromatography and high-performance liquid chromatography, providing improved resolution and reduced separation times compared to traditional column methods [20]. These systems typically employ specialized columns with smaller particle sizes and higher pressures to achieve enhanced performance.

Supercritical fluid chromatography has emerged as an environmentally friendly alternative that employs carbon dioxide as the primary mobile phase [20]. This approach eliminates the need for large volumes of organic solvents while providing excellent resolution and rapid separation times.

Recovery yields for chromatographic purification typically range from 70 to 90 percent, depending on the complexity of the impurity profile and the resolution requirements [20]. While somewhat lower than crystallization methods, the exceptional selectivity of chromatographic techniques makes them invaluable for achieving the highest purity levels.

Analytical Purity Assessment

Comprehensive analytical purity assessment of 3-acetylbenzenesulfonyl chloride requires the employment of multiple complementary analytical techniques to ensure complete characterization of the product and quantitative determination of impurity levels [18] [21] [22].

High-performance liquid chromatography represents the primary analytical technique for quantitative purity determination [21] [22]. Reverse-phase systems employing C18 columns with acetonitrile-water gradient elution provide excellent resolution of the target compound from potential impurities. UV detection at multiple wavelengths (typically 220, 254, and 280 nanometers) ensures comprehensive detection of both aromatic and aliphatic impurities.

Quantitative analysis requires the use of validated analytical methods with established linearity, precision, and accuracy [22]. Calibration curves are typically prepared using certified reference standards covering concentration ranges from 0.1 to 120 percent of the nominal concentration. Method validation includes assessment of specificity, linearity, precision, accuracy, detection limits, and quantitation limits according to established pharmaceutical guidelines.

Gas chromatography-mass spectrometry provides complementary analysis with exceptional sensitivity for volatile impurities and definitive identification capabilities [18] [22]. This technique is particularly valuable for detecting residual solvents, starting materials, and low-molecular-weight degradation products that may not be adequately resolved by liquid chromatography.

Nuclear magnetic resonance spectroscopy provides structural confirmation and quantitative purity assessment through integration analysis [18]. Proton nuclear magnetic resonance spectra typically show characteristic signals for the acetyl methyl group (singlet at approximately 2.6 parts per million) and the aromatic protons (multiplets between 7.5 and 8.5 parts per million). Quantitative analysis involves comparison of peak integrals with those of internal standards.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation and can detect impurities that may not be visible in proton spectra [18]. The carbonyl carbon of the acetyl group typically appears at approximately 197 parts per million, while the aromatic carbons appear between 120 and 140 parts per million.

Infrared spectroscopy provides rapid qualitative assessment of functional group identity and can detect certain classes of impurities [18]. Characteristic absorption bands include the carbonyl stretch at approximately 1680 wavenumbers per centimeter, the sulfur-oxygen stretches at 1370 and 1180 wavenumbers per centimeter, and the sulfur-chlorine stretch at approximately 580 wavenumbers per centimeter.

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis [22]. High-resolution mass spectrometry can detect and identify trace impurities with exceptional sensitivity and selectivity. Typical fragmentation patterns include loss of chlorine (mass decrease of 35), loss of sulfur dioxide (mass decrease of 64), and formation of acetylphenyl cations.

Water content determination employs Karl Fischer titration to quantify trace moisture levels [18]. This analysis is critical for sulfonyl chlorides due to their susceptibility to hydrolysis. Typical specifications require water content below 0.05 percent for high-quality products.

Elemental analysis provides complementary confirmation of molecular composition and can detect certain inorganic impurities [18]. The theoretical composition for 3-acetylbenzenesulfonyl chloride includes 43.95 percent carbon, 3.23 percent hydrogen, 16.21 percent chlorine, and 14.65 percent sulfur by weight.

Retrosynthetic Analysis

Strategic Bond Disconnections

Retrosynthetic analysis of 3-acetylbenzenesulfonyl chloride involves the systematic evaluation of strategic bond disconnections to identify optimal synthetic pathways and precursor molecules [23] [24]. The analysis considers the inherent reactivity patterns, functional group compatibility, and synthetic accessibility of potential disconnection strategies.

The primary disconnection strategy involves cleavage of the carbon-sulfur bond connecting the sulfonyl chloride group to the aromatic ring [24]. This disconnection leads to the identification of acetylbenzene as one synthetic fragment and a sulfonyl chloride equivalent (such as chlorosulfonic acid) as the complementary reactive species. This analysis directly supports the chlorosulfonation synthetic approach, which represents one of the most direct and efficient synthetic methods.

An alternative carbon-sulfur disconnection involves the conceptual fragmentation at the aromatic carbon bearing the sulfonyl chloride group [23] [24]. This approach leads to the consideration of organometallic intermediates, such as aryllithium or Grignard reagents derived from 3-acetylbenzene, which could theoretically react with sulfur dioxide and subsequent chlorination to provide the target molecule. However, this approach faces practical limitations due to the incompatibility of carbonyl groups with strongly basic organometallic reagents.

Functional group interconversion analysis identifies the sulfonic acid as a key synthetic precursor that can be readily converted to the sulfonyl chloride through treatment with phosphorus oxychloride, thionyl chloride, or similar chlorinating agents [23] [25]. This analysis leads to synthetic strategies involving the initial formation of 3-acetylbenzenesulfonic acid followed by chlorination as a separate step.

The acetyl group disconnection represents another strategic approach, involving the conceptual removal of the acetyl functionality to yield 3-benzenesulfonyl chloride as an intermediate [23]. This disconnection supports synthetic strategies based on Friedel-Crafts acylation of benzenesulfonyl chloride, taking advantage of the meta-directing influence of the electron-withdrawing sulfonyl chloride group.

Aromatic substitution pattern analysis considers the electronic effects of both functional groups on the reactivity and selectivity of aromatic substitution reactions [23]. The electron-withdrawing nature of both the acetyl and sulfonyl chloride groups creates a deactivated aromatic system that requires careful consideration of reaction conditions and reagent selection.

Multi-step disconnection strategies involve the consideration of more complex synthetic sequences that may offer advantages in terms of selectivity, yield, or availability of starting materials [23]. These approaches might involve temporary protection and deprotection sequences or alternative functional group manipulations that facilitate the introduction of both functional groups under optimal conditions.

Convergent synthesis analysis evaluates strategies that allow for the independent preparation of key fragments followed by their coupling in a final step [23]. While less applicable to this relatively simple target molecule, convergent approaches might be considered for more complex derivatives or when specific substitution patterns are required.

Synthetic Tree Development

The development of comprehensive synthetic trees for 3-acetylbenzenesulfonyl chloride involves the systematic exploration of all viable synthetic pathways, considering factors such as step count, overall yield, cost, and practical feasibility [23] [24]. The synthetic tree analysis provides a visual representation of the relationships between different synthetic approaches and their underlying strategic considerations.

The primary synthetic tree branch originates from acetylbenzene as the key starting material [23]. This branch encompasses direct functionalization approaches, including chlorosulfonation, sulfochlorination, and related methodologies that introduce the sulfonyl chloride functionality in a single synthetic operation. The advantages of this branch include the minimal step count and the ready availability of acetylbenzene as a commercial starting material.

A parallel synthetic tree branch begins with benzenesulfonyl chloride as the starting point [23]. This branch includes acetylation strategies that introduce the acetyl group through Friedel-Crafts acylation or related methodologies. The strategic advantage of this approach lies in the excellent regioselectivity achievable through the meta-directing influence of the sulfonyl chloride group.

Alternative synthetic tree branches explore less direct pathways that may offer specific advantages in terms of selectivity or functional group compatibility [23]. These branches might include strategies based on sulfonic acid intermediates, diazonium salt chemistry, or transition metal-catalyzed coupling reactions.

The synthetic tree analysis also considers the potential for branching pathways that could provide access to analogous compounds or derivatives [23]. This consideration is particularly important for structure-activity relationship studies or for the development of compound libraries based on the 3-acetylbenzenesulfonyl chloride scaffold.

Linear synthesis evaluation focuses on the sequential introduction of functional groups through a series of discrete synthetic transformations [23]. While potentially offering excellent control over selectivity and functional group compatibility, linear approaches typically suffer from lower overall yields due to the accumulation of yield losses over multiple steps.

Convergent synthesis evaluation considers strategies that allow for the parallel preparation of key intermediates followed by their combination in later synthetic steps [23]. Although less applicable to this relatively simple target molecule, convergent strategies might be employed for more complex derivatives or when dealing with sensitive functional groups that require protection.

Risk assessment within the synthetic tree development involves the evaluation of potential failure modes and the identification of alternative pathways that could serve as backup strategies [23]. This analysis is particularly important for industrial applications where consistent supply and quality are critical requirements.

Precursor Availability Considerations

The evaluation of precursor availability represents a critical component of retrosynthetic analysis, as the accessibility, cost, and quality of starting materials directly impact the practical feasibility of different synthetic approaches [23] [26] [25].

Acetylbenzene availability analysis reveals excellent commercial accessibility, with the compound readily available from multiple suppliers in quantities ranging from laboratory scale to multi-ton industrial volumes [26] [25]. The compound is typically available in purities exceeding 99 percent, with well-established quality control specifications and competitive pricing due to its widespread use in the fragrance and chemical industries.

Benzenesulfonyl chloride represents another key precursor with excellent commercial availability [26] [25]. This compound is widely used in organic synthesis and pharmaceutical applications, ensuring ready supply from multiple sources. The compound is available in high purity (typically 98 to 99 percent) and is generally more expensive than acetylbenzene due to its more specialized applications and handling requirements.

Alternative sulfonating reagents, such as sulfur trioxide and sulfuric acid, offer potentially more manageable alternatives to chlorosulfonic acid [25]. These reagents are widely available in high purity and are generally more cost-effective, although they may require modified synthetic procedures and potentially lower overall efficiency.

Solvent and reagent availability analysis encompasses the broader range of materials required for different synthetic approaches [23]. Common organic solvents such as dichloromethane, chloroform, and toluene are readily available in high purity and at reasonable cost. Specialized reagents for catalytic or green chemistry approaches may be more expensive and have limited supplier options.

Quality control considerations for precursors include the evaluation of impurity profiles and their potential impact on product quality [23]. Water content is particularly critical for reagents used in sulfonyl chloride synthesis due to the susceptibility of these compounds to hydrolysis. Trace metal content may be important for reactions employing sensitive catalysts or when high-purity products are required.

Cost analysis of precursors reveals significant variations depending on the specific synthetic approach employed [23]. While acetylbenzene and basic reagents are relatively inexpensive, specialized catalysts, high-purity solvents, and hazardous reagents can contribute significantly to overall production costs. This analysis is particularly important for industrial applications where material costs represent a major component of the overall production economics.

XLogP3

GHS Hazard Statements

H302 (14.29%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (14.29%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H332 (14.29%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant